

An In-depth Technical Guide to 2-(2H-tetrazol-5-yl)pyrazine

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Compound of Interest

Compound Name: 2-(2H-tetrazol-5-yl)pyrazine

Cat. No.: B097491

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2H-tetrazol-5-yl)pyrazine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, synthesis, and potential biological activities, drawing from research on structurally related compounds. While specific experimental data for **2-(2H-tetrazol-5-yl)pyrazine** is limited in publicly accessible literature, this guide offers valuable insights for researchers by presenting established methodologies for the synthesis and evaluation of similar pyrazine and tetrazole derivatives. The content includes its CAS number, IUPAC name, and key physicochemical properties. A plausible synthetic route and standard characterization techniques are detailed. Furthermore, potential biological activities and mechanisms of action are discussed based on analogous compounds, providing a foundation for future research and drug discovery efforts.

Chemical Identity and Properties

2-(2H-tetrazol-5-yl)pyrazine is a nitrogen-rich heterocyclic compound. The presence of both the pyrazine and tetrazole rings suggests a range of potential chemical and biological activities. The tetrazole ring, in particular, is a well-known bioisostere of the carboxylic acid group, a feature often exploited in drug design to improve metabolic stability and cell permeability.

Table 1: Physicochemical Properties of **2-(2H-tetrazol-5-yl)pyrazine**

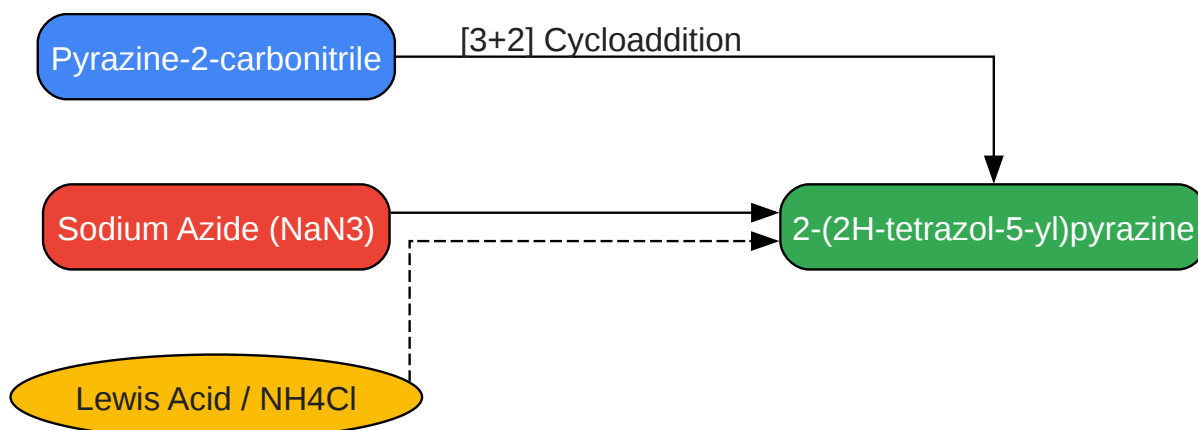
Property	Value	Reference
CAS Number	16289-54-6	[1]
IUPAC Name	2-(2H-tetrazol-5-yl)pyrazine	
Molecular Formula	C ₅ H ₄ N ₆	[2]
Molecular Weight	148.13 g/mol	[1]
Appearance	Not specified (likely a solid)	
Purity	>95% (as commercially available)	[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2-(2H-tetrazol-5-yl)pyrazine** is not readily available in the cited literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 5-substituted tetrazoles. The most common method involves the [3+2] cycloaddition of a nitrile with an azide.

Proposed Synthetic Pathway

A likely synthetic route starts from pyrazine-2-carbonitrile and involves a cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.



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Caption: Proposed synthesis of **2-(2H-tetrazol-5-yl)pyrazine**.

Experimental Protocol (General)

The following is a generalized experimental protocol based on the synthesis of similar 5-aryl-2H-tetrazoles:

- **Reaction Setup:** To a solution of pyrazine-2-carbonitrile in a suitable solvent (e.g., DMF, toluene), add sodium azide and a catalyst such as ammonium chloride or a Lewis acid (e.g., zinc chloride).
- **Reaction Conditions:** Heat the reaction mixture under reflux for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into acidified water.
- **Isolation:** The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization

The structure of the synthesized **2-(2H-tetrazol-5-yl)pyrazine** would be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra would confirm the chemical structure by showing the characteristic shifts and coupling constants for the pyrazine and tetrazole protons and carbons.
- **Infrared (IR) Spectroscopy:** The IR spectrum would show characteristic absorption bands for the C-H, C=N, and N-N bonds present in the molecule.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
- **Elemental Analysis:** To determine the percentage composition of carbon, hydrogen, and nitrogen.

Potential Biological Activities and Signaling Pathways

While specific biological studies on **2-(2H-tetrazol-5-yl)pyrazine** are not extensively reported, the broader classes of pyrazine and tetrazole derivatives have been investigated for a wide range of pharmacological activities.

Antimicrobial Activity

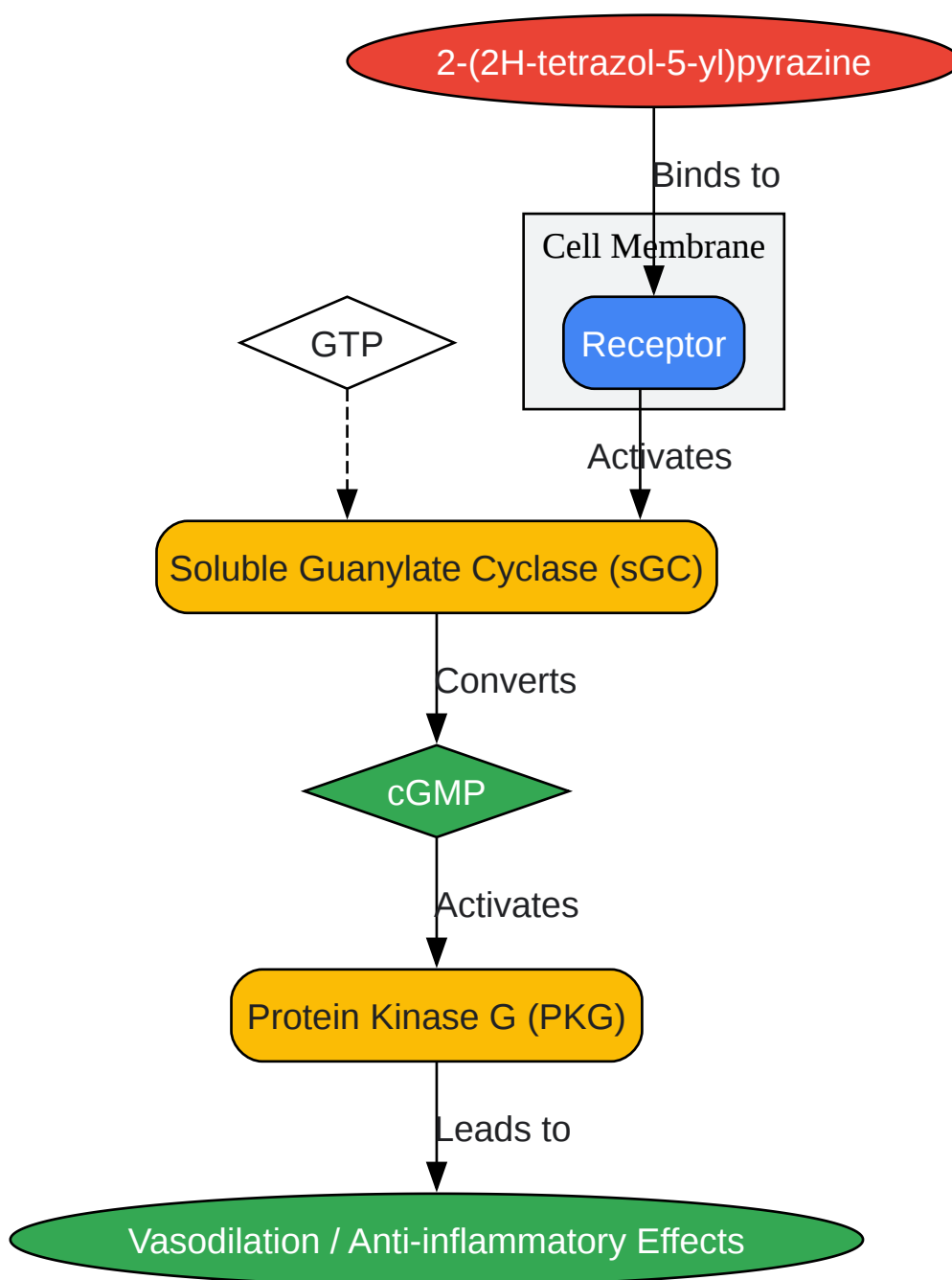
Derivatives of pyrazine and tetrazole have demonstrated significant antimicrobial properties. For instance, certain pyrazine-containing compounds have shown broad-spectrum antibacterial activity. Similarly, various tetrazole derivatives have been explored as potential antibacterial and antifungal agents. The combination of these two pharmacophores in **2-(2H-tetrazol-5-yl)pyrazine** suggests its potential as a novel antimicrobial agent.

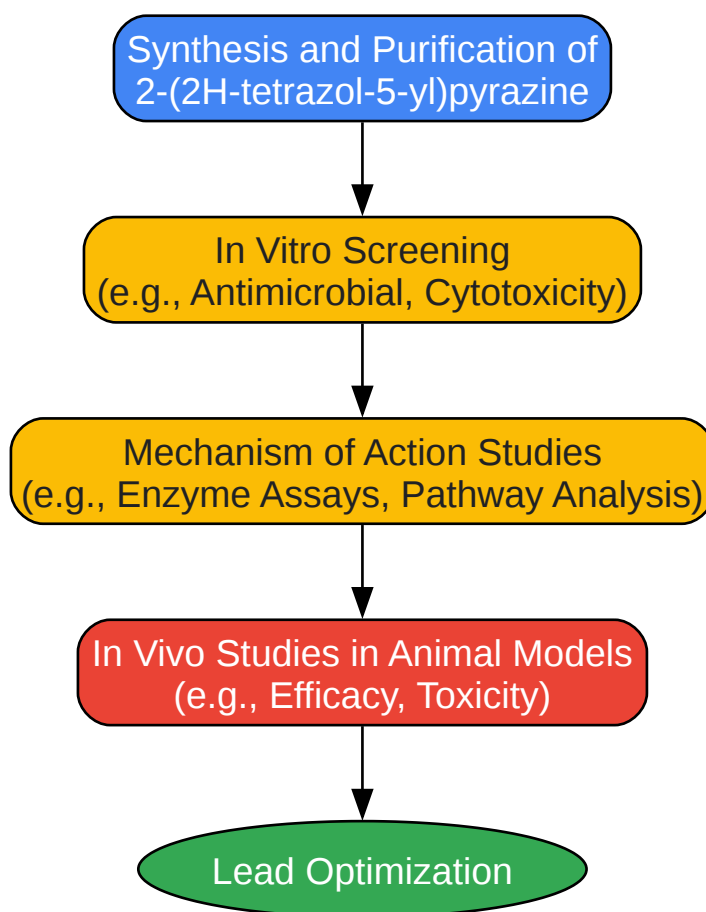
Anti-inflammatory and Analgesic Effects

Some pyrazole-tetrazole derivatives have been shown to possess anti-inflammatory and analgesic properties. One study on a 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole derivative indicated that its analgesic activity might be attributed to the involvement of the NO/cGMP pathway and K⁺ channels.^[2] This suggests that **2-(2H-tetrazol-5-yl)pyrazine** could potentially modulate similar pathways.

Potential Signaling Pathway: NO/cGMP Pathway

Based on studies of related compounds, a potential mechanism of action for the biological effects of **2-(2H-tetrazol-5-yl)pyrazine** could involve the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This pathway is crucial in various physiological processes, including vasodilation and inflammation.





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